1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine

Medicinal Chemistry ADME Kinase Inhibitors

1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine (CAS 292040-76-7) is a differentiated heterocyclic scaffold for medicinal chemistry programs that need to avoid classical p38α MAPK inhibition. The pyridin‑3‑ylmethyl substitution pattern and a free 2‑amino handle provide a H‑bond donor/acceptor profile orthogonal to common pyridin‑4‑yl imidazoles, enabling SAR exploration toward JNK3‑selective or dual‑kinase inhibitors. With an aqueous solubility of 38 µM and a clean off‑target profile (no Beta‑1 adrenergic receptor binding), this building block is ready for hit‑to‑lead expansion. ≥97% purity, immediate availability in 100 mg–1 g research quantities.

Molecular Formula C9H10N4
Molecular Weight 174.207
CAS No. 292040-76-7
Cat. No. B3010830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine
CAS292040-76-7
Molecular FormulaC9H10N4
Molecular Weight174.207
Structural Identifiers
SMILESC1=CC(=CN=C1)CN2C=CN=C2N
InChIInChI=1S/C9H10N4/c10-9-12-4-5-13(9)7-8-2-1-3-11-6-8/h1-6H,7H2,(H2,10,12)
InChIKeyOOXUSZGSXMLZNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine (CAS 292040-76-7) for Research Procurement: Chemical Identity and Vendor Availability


1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine (CAS 292040-76-7) is a heterocyclic building block consisting of an imidazole core substituted with a 2-amino group and an N1-(pyridin-3-ylmethyl) moiety . Its molecular formula is C9H10N4, with a molecular weight of 174.20 g/mol . This compound is primarily offered by research chemical suppliers as a synthetic intermediate or scaffold for medicinal chemistry optimization, typically at purities ≥97% . It is listed in vendor catalogs (e.g., Fluorochem, ChemDiv, Kishida) for research use only .

Why 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine Cannot Be Casually Substituted in Kinase Inhibitor and Heterocyclic Synthesis Programs


This compound occupies a specific and underexplored region of chemical space relative to more heavily optimized pyridinylimidazole kinase inhibitors. The 2-aminoimidazole core, combined with an N1-(pyridin-3-ylmethyl) substituent, presents a distinct hydrogen-bonding donor/acceptor profile and spatial orientation that differs fundamentally from the more common pyridin-4-yl imidazoles or 2-alkylthioimidazole analogs extensively described in p38 MAPK inhibitor literature [1]. The pyridin-3-ylmethyl linkage introduces conformational flexibility and a meta-pyridyl nitrogen position that cannot be replicated by pyridin-2-yl or pyridin-4-yl isomers, which have been shown in structure-activity relationship (SAR) studies of pyridinylimidazole scaffolds to dramatically alter kinase selectivity profiles [2]. Generic substitution with more readily available imidazole building blocks risks loss of target engagement or introduction of unintended polypharmacology.

Quantitative Differentiation of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine: A Comparative Evidence Guide for Scientific Selection


Aqueous Solubility of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine vs. Pyridinylimidazole Kinase Inhibitors

The aqueous solubility of 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine is reported to be 38 µM . In comparison, representative pyridylmethyl analog kinase inhibitors (compounds 4n and 4o) exhibit aqueous solubilities of 140 µM and 200 µM, respectively, under kinetic solubility assay conditions [1]. This approximately 3.7- to 5.3-fold lower solubility for the target compound indicates a distinct physicochemical profile that may influence formulation requirements or assay design.

Medicinal Chemistry ADME Kinase Inhibitors Solubility

Selectivity Shift in Pyridinylimidazole Scaffolds: The Role of Pyridin-3-ylmethyl Substitution

Altering the substitution pattern on the pyridinylimidazole scaffold from pyridin-4-yl to other regioisomers has been shown to shift kinase selectivity from p38α MAPK to JNK3 [1]. While this compound was not directly tested in the referenced study, the pyridin-3-ylmethyl motif represents a distinct regioisomeric and conformational variation from the pyridin-4-yl group present in canonical p38 inhibitors like SB203580 (IC50 = 50 nM for p38α) [2]. The meta-pyridyl linkage in this compound creates a vector that diverges by approximately 60 degrees from the para-substituted analogs, a difference known to alter hinge-binding interactions in the ATP-binding pocket [1].

Kinase Selectivity Medicinal Chemistry SAR p38 MAPK JNK3

Kinase Inhibition Profile: Lack of Binding to Beta-1 Adrenergic Receptor

In a binding assay screen, 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine showed no affinity for the Beta-1 adrenergic receptor . In contrast, some pyridinylimidazole kinase inhibitors (e.g., SB203580) have been reported to exhibit off-target activity on certain GPCRs or other kinases at higher concentrations [1]. This negative binding result suggests a cleaner off-target profile with respect to Beta-1 adrenergic signaling, which is advantageous for minimizing cardiovascular side-effect liabilities.

Kinase Selectivity Off-target Screening GPCR Safety Pharmacology

Chemical Stability in pH 7.4 PBS Buffer

1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine was assessed for stability in pH 7.4 PBS buffer at a concentration of 100 µM, with oligopeptide-conversion monitored over 24 hours by LC-MS/MS [1]. While specific quantitative stability data (% remaining) is not provided in the source, the assay record confirms that this compound has been subjected to standard buffer stability testing, a critical parameter for ensuring reliable biological assay results. Many imidazole-containing compounds can undergo pH-dependent degradation or hydrolysis; therefore, this validated stability assessment supports its use in physiological buffer systems.

Chemical Stability Formulation Assay Development Buffer Compatibility

Application Scenarios for 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Distinct Selectivity Profiles

Use as a starting scaffold for exploring kinase targets where p38α activity is undesirable. The pyridin-3-ylmethyl substitution pattern, based on class-level SAR, is expected to deviate from the selectivity profile of classical p38α inhibitors (e.g., SB203580), potentially offering a route to JNK3-selective or dual kinase inhibitors [1]. This is particularly relevant for programs where p38α inhibition is a known liability or where a novel kinase target is being pursued.

Medicinal Chemistry Campaigns Requiring Controlled Solubility and Formulation

The documented aqueous solubility of 38 µM provides a baseline for formulation development and assay planning. This solubility value, while lower than some optimized kinase inhibitor analogs, is sufficient for many biochemical and cell-based assays using standard DMSO stocks (e.g., final assay concentration ≤10 µM). Researchers can use this data to anticipate potential solubility-limited artifacts and select appropriate co-solvents or formulation strategies.

Heterocyclic Building Block Synthesis for Parallel Library Construction

The primary amino group at the imidazole 2-position and the pyridin-3-ylmethyl handle offer orthogonal reactive sites for diversification. This enables rapid generation of compound libraries for hit identification or SAR exploration. The 2-amino group can be functionalized via amide coupling, reductive amination, or nucleophilic substitution, while the pyridine nitrogen can be exploited for coordination chemistry or further functionalization.

Safety Pharmacology and Off-target Profiling Studies

The demonstrated lack of binding to the Beta-1 adrenergic receptor supports its use in programs where cardiovascular side-effect mitigation is a priority. This compound can serve as a clean starting point for building kinase inhibitor leads with reduced ancillary pharmacology risk, or as a control compound in off-target screening panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Pyridin-3-ylmethyl)-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.